molecular formula C10H14N2O3S B128588 N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide CAS No. 41472-49-5

N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide

Cat. No.: B128588
CAS No.: 41472-49-5
M. Wt: 242.30 g/mol
InChI Key: IIMGUEXQORZTID-UHFFFAOYSA-N
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Description

N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide, also known as this compound, is a useful research compound. Its molecular formula is C10H14N2O3S and its molecular weight is 242.30 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electronic and Biological Interactions

  • Structural and Electron Behavior Analysis : N-[4-(Ethylsulfamoyl)phenyl]acetamide's structural parameters, electron behavior, and wave function were investigated using Gaussian 16 W DFT tool. This includes studying optimized geometrical properties, electron localization functions, and intermolecular interaction analysis in polar liquids (Bharathy et al., 2021).

Antimicrobial Agent Synthesis

  • Novel Heterocyclic Compounds : The compound has been used in the synthesis of new heterocyclic compounds, demonstrating potential as antimicrobial agents. This involves various chemical reactions and synthesis processes to create compounds with promising antibacterial and antifungal activities (Darwish et al., 2014).

Anticancer Drug Synthesis

  • Molecular Docking for Anticancer Activity : In a study, the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide were performed, targeting the VEGFr receptor for anticancer activity. This involved complex procedures for crystallization and structural analysis (Sharma et al., 2018).

Enzymatic Reactions in Drug Synthesis

  • Chemoselective Monoacetylation : The compound has been used as an intermediate in the natural synthesis of antimalarial drugs. It undergoes chemoselective monoacetylation, catalyzed by Novozym 435, to form N-(2-hydroxyphenyl)acetamide, a crucial step in synthesizing these drugs (Magadum & Yadav, 2018).

Conformational Analysis in Opioid Agonist Synthesis

  • Synthesis of Potent Opioid Kappa Agonists : Research focused on the synthesis of various acetamide derivatives, exploring their potential as opioid kappa agonists. This included conformational analysis and biological evaluation, contributing to the development of novel analgesic compounds (Barlow et al., 1991).

Glutaminase Inhibitor Development

  • BPTES Analogs Synthesis : The synthesis and evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs were performed. These analogs are potent inhibitors of kidney-type glutaminase, showing potential in inhibiting the growth of certain cancer cells (Shukla et al., 2012).

Antibacterial Activity in Novel Compounds

  • Synthesis of New Ethyl Thionicotinates : The compound was used in synthesizing various derivatives demonstrating antibacterial activity. This included reactions with different chemicals to produce novel compounds with significant antimicrobial properties (Gad-Elkareem & El-Adasy, 2010).

Human and Animal Metabolism Studies

  • Comparative Metabolism in Herbicides : The metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes was studied. This research is crucial in understanding the metabolic pathways and potential health impacts of these herbicides (Coleman et al., 2000).

Antioxidant Activity Assessment

  • Pyrazole-Acetamide Derivatives Synthesis : Novel Co(II) and Cu(II) coordination complexes were constructed from pyrazole-acetamide derivatives. Their solid-state structure and antioxidant activity were analyzed, contributing to the understanding of hydrogen bonding in self-assembly processes (Chkirate et al., 2019).

Anion Coordination in Spatial Orientations

  • Spatial Orientation Analysis : The study on N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide provided insights into different spatial orientations of amide derivatives in anion coordination, contributing to the understanding of molecular interactions (Kalita & Baruah, 2010).

Mechanism of Action

Target of Action

N-(4-Sulfamoylphenethyl)acetamide primarily targets Carbonic Anhydrase II . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

Based on its structural similarity to other sulfonamide drugs, it is likely that it acts as an inhibitor of its target enzyme, carbonic anhydrase ii . By binding to the active site of the enzyme, it may prevent the enzyme from catalyzing its normal reactions, thus altering cellular processes.

Biochemical Analysis

Biochemical Properties

N-(4-Sulfamoylphenethyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including dihydrofolate reductase (DHFR), carbonic anhydrase, and matrix metalloproteinases (MMPs). The compound inhibits DHFR, which is essential for DNA synthesis and cell proliferation, thereby exhibiting antimicrobial and anticancer activities . Additionally, it binds to carbonic anhydrase, affecting pH regulation and ion transport in cells . The interaction with MMPs suggests a role in modulating extracellular matrix remodeling, which is vital in cancer metastasis and tissue repair .

Cellular Effects

N-(4-Sulfamoylphenethyl)acetamide influences various cellular processes. It has been shown to induce cell cycle arrest in the G1 phase, thereby inhibiting cell proliferation . This compound also affects cell signaling pathways, including those involving cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), leading to changes in gene expression . Furthermore, it impacts cellular metabolism by inhibiting enzymes like NADH oxidase, which plays a role in oxidative stress responses .

Molecular Mechanism

The molecular mechanism of N-(4-Sulfamoylphenethyl)acetamide involves several key interactions. It binds to the active sites of enzymes such as DHFR and carbonic anhydrase, inhibiting their activity . This binding disrupts the normal function of these enzymes, leading to reduced DNA synthesis and altered pH regulation. Additionally, the compound’s interaction with MMPs and HDACs results in changes in gene expression and extracellular matrix remodeling . These molecular interactions collectively contribute to its antimicrobial, antifungal, and anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-Sulfamoylphenethyl)acetamide have been observed to change over time. The compound exhibits stability under standard storage conditions, with minimal degradation . Long-term studies have shown that it maintains its biological activity over extended periods, making it a reliable candidate for in vitro and in vivo experiments . Its effects on cellular function may vary depending on the duration of exposure, with prolonged exposure potentially leading to increased cytotoxicity .

Dosage Effects in Animal Models

The effects of N-(4-Sulfamoylphenethyl)acetamide vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and anticancer activities without notable adverse effects . At higher doses, it may cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing toxicity . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

N-(4-Sulfamoylphenethyl)acetamide is involved in several metabolic pathways. It undergoes biotransformation primarily through phase I reactions, including hydroxylation and N-dealkylation . These reactions are catalyzed by cytochrome P450 enzymes, leading to the formation of various metabolites . The compound also participates in phase II reactions, such as glucuronidation, which enhance its solubility and facilitate excretion . These metabolic pathways are crucial for its pharmacokinetics and overall biological activity.

Transport and Distribution

The transport and distribution of N-(4-Sulfamoylphenethyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and distributed to various cellular compartments . It accumulates in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biological effects . The distribution pattern is influenced by factors such as tissue perfusion and the presence of binding proteins .

Subcellular Localization

N-(4-Sulfamoylphenethyl)acetamide exhibits specific subcellular localization, which is critical for its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . The compound’s localization is directed by targeting signals and post-translational modifications, ensuring its presence in the appropriate cellular compartments . This subcellular distribution is essential for its role in modulating cellular processes and exerting its therapeutic effects .

Properties

IUPAC Name

N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-8(13)12-7-6-9-2-4-10(5-3-9)16(11,14)15/h2-5H,6-7H2,1H3,(H,12,13)(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMGUEXQORZTID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194368
Record name N-(2-(4-(Aminosulphonyl)phenyl)ethyl)acetamide
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Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41472-49-5
Record name N-[2-[4-(Aminosulfonyl)phenyl]ethyl]acetamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-(4-(Aminosulphonyl)phenyl)ethyl)acetamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-(4-(Aminosulphonyl)phenyl)ethyl)acetamide
Source EPA DSSTox
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Record name N-[2-[4-(aminosulphonyl)phenyl]ethyl]acetamide
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Record name N-[2-[4-(Aminosulfonyl)phenyl]ethyl]acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of N-(4-Sulfamoylphenethyl)acetamide and its derivatives against Candida species?

A: While the exact mechanism of action remains to be fully elucidated, research indicates that N-(4-Sulfamoylphenethyl)acetamide and its derivatives exhibit fungistatic and, in some cases, fungicidal activity against Candida species. Specifically, the amine derivative (compound 13) and its hydrochloride salt (compound 13.HCl) demonstrated fungicidal effects against Candida glabrata strain 33 with a minimum fungicidal concentration (MFC) of 1.000 mg/mL []. Further research is needed to pinpoint the precise molecular targets and pathways affected by these compounds.

Q2: How does the structure of N-(4-Sulfamoylphenethyl)acetamide influence its antifungal activity?

A: Studies exploring structure-activity relationships have revealed that modifications to the N-(4-Sulfamoylphenethyl)acetamide scaffold can significantly impact its antifungal activity []. For instance, replacing the acetamide moiety with a biphenyl-4-carboxamide group (as in compound 3) led to promising fungistatic activity. Furthermore, introducing an amine group (compound 13 and 13.HCl) resulted in fungicidal activity against Candida glabrata. These findings highlight the importance of specific structural features for enhancing the antifungal potency of this compound class.

Q3: What are the potential applications of N-(4-Sulfamoylphenethyl)acetamide derivatives in the context of fungal infections?

A: The research suggests that N-(4-Sulfamoylphenethyl)acetamide derivatives, particularly those demonstrating fungicidal activity, hold promise for development into novel topical antifungal agents []. Their potential efficacy against Candida species, particularly Candida glabrata, warrants further exploration for addressing challenges posed by fungal infections, especially in the context of increasing drug resistance.

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